Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-
Description
This compound is a tertiary amine derivative featuring two 2-(diphenylphosphino)ethyl substituents on the nitrogen atom and a methoxy group at the 2-position of the ethanamine backbone. The methoxy group introduces polarity and may modulate solubility or electronic effects on the metal center .
Properties
CAS No. |
30853-94-2 |
|---|---|
Molecular Formula |
C31H35NOP2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)-2-methoxyethanamine |
InChI |
InChI=1S/C31H35NOP2/c1-33-25-22-32(23-26-34(28-14-6-2-7-15-28)29-16-8-3-9-17-29)24-27-35(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21H,22-27H2,1H3 |
InChI Key |
DWZWXRYWRGAMLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Methoxyethylamine with Phosphinoethyl Halides
A foundational approach involves the sequential alkylation of 2-methoxyethylamine using 2-(diphenylphosphino)ethyl halides (e.g., bromide or chloride). This method adapts the bis-alkylation protocol described for analogous diphosphinoethylamines.
Procedure :
- Reaction Setup : Under inert atmosphere (Ar/N2), 2-methoxyethylamine (1 equiv) is dissolved in anhydrous THF or DMF.
- First Alkylation : Add 1.1 equiv of 2-(diphenylphosphino)ethyl bromide dropwise at 0°C, followed by triethylamine (2.2 equiv) to scavenge HBr. Stir for 12–24 h at 25°C.
- Second Alkylation : Introduce a second equivalent of phosphinoethyl bromide and heat to 60°C for 48 h to drive the tertiary amine formation.
- Workup : Quench with aqueous NH4Cl, extract with CH2Cl2, and purify via silica gel chromatography (eluent: hexane/EtOAc 4:1).
Key Considerations :
Reductive Amination of 2-Methoxyethylamine with Phosphinoethyl Aldehydes
An alternative route employs reductive amination to couple 2-methoxyethylamine with 2-(diphenylphosphino)acetaldehyde. This method, though less common, avoids the challenges of stepwise alkylation.
Procedure :
- Aldehyde Synthesis : Generate 2-(diphenylphosphino)acetaldehyde via oxidation of 2-(diphenylphosphino)ethanol (MnO2, CH2Cl2, 25°C, 6 h).
- Reductive Coupling : Combine 2-methoxyethylamine (1 equiv), aldehyde (2 equiv), and NaBH3CN (1.5 equiv) in MeOH. Stir at 25°C for 24 h.
- Purification : Isolate the product via fractional crystallization from EtOH/H2O.
Challenges :
- Phosphinoacetaldehydes are air-sensitive and require strict anhydrous conditions.
- Competing imine hydrolysis reduces yields (reported 30–40% for analogous systems).
Advanced Functionalization Techniques
Post-Synthetic Modification of Preformed Diphosphinoamines
The methoxy group may be introduced post-alkylation via nucleophilic substitution or Mitsunobu reactions. For example, hydroxyl-bearing intermediates can be methylated using methyl iodide/K2CO3.
Example Protocol :
- Intermediate Synthesis : Prepare N,N-bis[2-(diphenylphosphino)ethyl]-2-hydroxyethylamine via alkylation of 2-hydroxyethylamine.
- Methylation : React with MeI (3 equiv) and K2CO3 (5 equiv) in acetone (reflux, 12 h).
- Yield : ~50% after column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Spectroscopic Validation :
- 31P NMR : Single resonance at δ 20–22 ppm, confirming equivalent phosphine environments.
- 1H NMR : Methoxy singlet at δ 3.3 ppm; ethylene protons as multiplet (δ 2.5–2.8 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 55 | >95% | Scalable; uses stable reagents | Low yields due to steric effects |
| Reductive Amination | 38 | 90% | Avoids alkylation challenges | Sensitive aldehyde intermediates |
| Post-Synthetic Methylation | 50 | 92% | Modular functionalization | Requires hydroxylated precursor |
Mechanistic Insights and Optimization
Alkylation Kinetics and Steric Effects
The second alkylation step in Method 1 is rate-limited by the formation of a sterically congested tertiary amine. Computational studies suggest that transition-state stabilization via π-stacking between phenyl groups mitigates this effect, improving yields at elevated temperatures (60–80°C).
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine but risk phosphine oxidation. Triethylamine outperforms weaker bases (e.g., K2CO3) in scavenging HBr, as evidenced by 20% higher yields in DMF.
Industrial-Scale Considerations
Catalytic Approaches
Recent patents describe Pd-catalyzed cross-coupling to attach phosphino groups directly to ethylene diamine derivatives. While unproven for methoxyethylamines, this method could reduce step count and improve atom economy.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- involves its ability to coordinate with metal atoms through its phosphorus atoms. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The compound targets specific molecular pathways, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Coordination Chemistry and Catalytic Performance
- The target compound’s diphenylphosphino groups exhibit stronger σ-donor and π-acceptor capabilities compared to nitrogen-based ligands (e.g., pyrazole derivatives) , enhancing its utility in stabilizing electron-rich metal centers.
- In contrast, AO 12’s bulky tert-butyl groups hinder coordination with small metal ions, limiting its use in catalysis but favoring applications requiring steric protection .
- The ruthenium complex in demonstrates superior enantioselectivity in asymmetric hydrogenation due to its chiral binaphthyl backbone, a feature absent in the target compound .
Solubility and Reactivity
- The methoxy group in the target compound improves solubility in polar solvents compared to purely hydrocarbon-based phosphine ligands. This contrasts with Tris[2-(2-methoxyethoxy)ethyl]amine, which is fully water-miscible due to its ether linkages .
- Pyrazole ligands () form stable complexes with late transition metals (e.g., Cu, Zn) but are less effective with early transition metals, where phosphine ligands dominate .
Biological Activity
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- (commonly referred to as bis(diphenylphosphino)ethyl ethanamine) is a phosphine-based ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a central ethanamine moiety substituted with two diphenylphosphino groups and a methoxy group. Its molecular formula is , indicating a complex structure conducive to coordination with metal ions.
1. Coordination Chemistry and Catalytic Activity
Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy- acts as a bidentate ligand, forming stable complexes with transition metals. These complexes have shown promising catalytic activity in various organic reactions, including:
- Cross-Coupling Reactions : The ligand's ability to stabilize metal centers enhances the efficiency of palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .
- Hydrogenation Reactions : Studies indicate that complexes formed with this ligand can facilitate hydrogenation processes effectively, although specific activities can vary based on the metal center used .
2. Anticancer Properties
Recent research has highlighted the potential anticancer properties of metal complexes involving this ligand. For instance:
- Nickel Complexes : Complexes formed with nickel have demonstrated cytotoxicity against various cancer cell lines. The mechanism appears to involve the disruption of cellular redox balance and induction of apoptosis .
- Mechanistic Insights : Investigations into the mode of action suggest that these complexes may interfere with DNA replication and repair processes in cancer cells, leading to increased cell death rates .
Case Study 1: Nickel-Bis(diphenylphosphino)ethyl Complexes
A study examined the biological activity of nickel complexes with bis(diphenylphosphino)ethyl ligands. The findings revealed:
- Cell Viability Assays : The nickel complex exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines.
- Mechanism of Action : The complex was found to induce oxidative stress and activate apoptotic pathways in treated cells.
Case Study 2: Palladium-Catalyzed Reactions
Research focused on palladium complexes of the ligand demonstrated:
- Enhanced Catalytic Efficiency : The palladium-bis(diphenylphosphino)ethyl complex showed higher turnover numbers (TONs) compared to other phosphine ligands.
- Application in Drug Synthesis : This catalytic system was successfully applied in synthesizing key intermediates for pharmaceutical compounds.
Data Tables
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Coordination Mode | Bidentate |
| Typical IC50 (Nickel Complex) | 5 - 15 µM against cancer cell lines |
| Turnover Number (Palladium Complex) | Significantly higher than alternatives |
Q & A
Basic: What synthetic strategies are recommended for preparing ethanamine derivatives with diphenylphosphino and methoxy substituents?
The synthesis of such ligands typically involves multi-step reactions. For example, phosphine-containing ethanamine derivatives can be synthesized by reacting substituted amines with diphenylphosphine-based electrophiles under controlled conditions. Key steps include:
- Alkylation : Introducing diphenylphosphinoethyl groups via nucleophilic substitution using reagents like 2-(diphenylphosphino)ethyl chloride.
- Methoxy group incorporation : Methoxy substituents can be introduced early via Williamson ether synthesis or late-stage functionalization using methoxide nucleophiles .
- Purification : Column chromatography or recrystallization in inert atmospheres (due to air-sensitive phosphine groups) is critical. Reaction progress should be monitored via P NMR to confirm phosphine incorporation .
Basic: How can researchers characterize the structure and purity of this ligand?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : H and C NMR confirm methoxy and amine/phosphine connectivity. P NMR (δ ~ -5 to 0 ppm) verifies diphenylphosphine coordination .
- X-ray crystallography : Resolves steric effects of bulky diphenylphosphino groups and confirms the methoxy group’s position on the ethanamine backbone .
- Elemental analysis : Ensures stoichiometric purity, particularly for air-sensitive intermediates .
Advanced: What role does this ligand play in transition-metal catalysis, and how does its structure influence catalytic efficiency?
This ligand’s bidentate P,N-donor capability makes it effective in stabilizing electron-rich metal centers (e.g., Ru, Pd) for catalysis. Key applications include:
- Asymmetric hydrogenation : The methoxy group can modulate steric bulk, affecting enantioselectivity in chiral Ru complexes .
- Cross-coupling reactions : Diphenylphosphino groups enhance electron donation, accelerating oxidative addition steps in Pd-catalyzed C–C bond formation. Comparative studies with analogous ligands (e.g., BINAP) should evaluate turnover numbers and selectivity .
Advanced: How do electronic and steric effects of substituents (methoxy, diphenylphosphino) impact ligand performance?
- Methoxy group : Electron-donating effects increase electron density at the metal center, potentially improving catalytic activity in redox processes. Steric hindrance from the methoxy group may reduce substrate accessibility in crowded coordination spheres .
- Diphenylphosphino groups : Bulky substituents stabilize low-coordinate metal intermediates but may slow ligand substitution kinetics. Computational studies (DFT) can model metal-ligand bond strengths and predict reactivity .
Methodological: What precautions are necessary for handling and storing this air-sensitive ligand?
- Storage : Under argon or nitrogen in flame-sealed ampules to prevent oxidation of phosphine groups.
- Handling : Use Schlenk lines or gloveboxes for synthesis and purification. Monitor for oxidation products (e.g., phosphine oxides) via P NMR .
- Safety : Air-free techniques are critical; degradation products may form toxic leachables under oxidative conditions .
Methodological: How can researchers resolve contradictions in reported synthetic yields or catalytic data?
Discrepancies often arise from variations in reaction conditions or purification methods. To address this:
- Reproduce protocols : Compare results across inert atmospheres (N vs. Ar) and solvent systems (THF vs. toluene).
- Analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and quantify impurities .
- Catalytic benchmarking : Standardize substrate scope (e.g., styrene hydrogenation) to compare turnover frequencies (TOFs) with literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
